N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide
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Overview
Description
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is an organic compound that belongs to the class of naphthalene-2-carboxanilides These compounds are characterized by the presence of a naphthalene ring system attached to a carboxamide group, which is further substituted with an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide typically involves the reaction of 4-chlorophenylhydrazine with naphthalene-1-carboxylic acid in the presence of a dehydrating agent. The reaction proceeds through the formation of an intermediate hydrazide, which then undergoes cyclization to form the oxadiazole ring. The reaction conditions often include the use of a solvent such as ethanol or acetic acid, and the reaction is carried out at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield. The choice of solvents and reagents may also be adjusted to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and naphthalene moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens, alkylating agents, or nucleophiles under various conditions, including acidic or basic environments .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nature of the substituent introduced.
Scientific Research Applications
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential antitubercular activity, showing promise as a candidate for the development of novel antitubercular agents.
Materials Science: Due to its unique structural properties, the compound can be used in the development of advanced materials, including photochromic dyes and other functional materials.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool for studying biochemical pathways and mechanisms of action.
Mechanism of Action
The mechanism of action of N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide involves its interaction with specific molecular targets. In the context of its antitubercular activity, the compound is believed to inhibit the growth of Mycobacterium tuberculosis by interfering with essential biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may disrupt cell wall synthesis or other critical processes within the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other naphthalene-2-carboxanilides and oxadiazole derivatives, such as:
- N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-naphthalene-1-carboxamide
- N-(4-chlorophenyl)-3-(phosphonoooxy)naphthalene-2-carboxamide
Uniqueness
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide is unique due to its specific substitution pattern and the presence of the 1,2,5-oxadiazole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its potential antitubercular activity and ability to undergo diverse chemical reactions further highlight its uniqueness compared to other similar compounds .
Properties
Molecular Formula |
C19H12ClN3O2 |
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Molecular Weight |
349.8 g/mol |
IUPAC Name |
N-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]naphthalene-1-carboxamide |
InChI |
InChI=1S/C19H12ClN3O2/c20-14-10-8-13(9-11-14)17-18(23-25-22-17)21-19(24)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,(H,21,23,24) |
InChI Key |
MTLHUFWTMWGRKS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NON=C3C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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